3-Ethoxy-5-chloromethylisothiazole
CAS No.: 170953-78-3
Cat. No.: VC20753012
Molecular Formula: C6H8ClNOS
Molecular Weight: 177.65 g/mol
* For research use only. Not for human or veterinary use.

CAS No. | 170953-78-3 |
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Molecular Formula | C6H8ClNOS |
Molecular Weight | 177.65 g/mol |
IUPAC Name | 5-(chloromethyl)-3-ethoxy-1,2-thiazole |
Standard InChI | InChI=1S/C6H8ClNOS/c1-2-9-6-3-5(4-7)10-8-6/h3H,2,4H2,1H3 |
Standard InChI Key | VZELAVYQLWGPSV-UHFFFAOYSA-N |
SMILES | CCOC1=NSC(=C1)CCl |
Canonical SMILES | CCOC1=NSC(=C1)CCl |
Chemical Structure and Identification
Basic Structure and Nomenclature
3-Ethoxy-5-chloromethylisothiazole belongs to the isothiazole family of heterocyclic compounds, characterized by a five-membered ring containing adjacent nitrogen and sulfur atoms. The compound's structure features an ethoxy group at position 3 and a chloromethyl group at position 5 of the isothiazole ring. Its IUPAC name is 5-(chloromethyl)-3-ethoxy-1,2-thiazole, though it is commonly referenced by its more conventional name, 3-Ethoxy-5-chloromethylisothiazole .
Chemical Identifiers
The compound is cataloged in various chemical databases and can be identified through several standardized identifiers as detailed in Table 1.
Table 1: Chemical Identifiers for 3-Ethoxy-5-chloromethylisothiazole
Identifier Type | Value |
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CAS Number | 170953-78-3 |
PubChem CID | 9989791 |
Molecular Formula | C₆H₈ClNOS |
InChI | InChI=1S/C6H8ClNOS/c1-2-9-6-3-5(4-7)10-8-6/h3H,2,4H2,1H3 |
InChIKey | VZELAVYQLWGPSV-UHFFFAOYSA-N |
SMILES | CCOC1=NSC(=C1)CCl |
DSSTox Substance ID | DTXSID10433724 |
The compound has been documented in various chemical databases, including PubChem where it was initially created in the database on October 25, 2006, with modifications as recent as March 1, 2025 .
Physical and Chemical Properties
Basic Physical Properties
3-Ethoxy-5-chloromethylisothiazole possesses distinctive physical and chemical characteristics that determine its behavior in various environments and reactions. These properties are summarized in Table 2.
Table 2: Physical and Chemical Properties of 3-Ethoxy-5-chloromethylisothiazole
The compound's LogP value of 2.1 indicates moderate lipophilicity, suggesting it can cross biological membranes to some extent while maintaining reasonable water solubility . This balanced profile is important for potential biological applications.
Structural Characteristics
The isothiazole ring in 3-Ethoxy-5-chloromethylisothiazole contributes to its unique chemical behavior. The nitrogen and sulfur atoms in the ring introduce electron density variations that influence reactivity patterns. The ethoxy group at position 3 serves as an electron-donating substituent, while the chloromethyl group at position 5 functions as an electrophilic center, creating a molecule with varied reactive sites .
Chemical Reactivity
Reactive Sites and Mechanisms
3-Ethoxy-5-chloromethylisothiazole contains several reactive sites that determine its chemical behavior. The chloromethyl group is particularly reactive, making it a versatile intermediate for further chemical transformations.
The compound can potentially undergo several types of reactions:
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Nucleophilic substitution reactions at the chloromethyl group
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Electrophilic aromatic substitution on the isothiazole ring
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Ring opening reactions under specific conditions
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Coordination with metals through the nitrogen and sulfur atoms
Substitution Reactions
The chloromethyl group in 3-Ethoxy-5-chloromethylisothiazole is particularly important from a reactivity standpoint. This functional group can participate in nucleophilic substitution reactions, where the chlorine atom is replaced by various nucleophiles. This reactivity makes the compound valuable as a chemical intermediate for synthesizing more complex structures.
Applications in Scientific Research
Insecticides and Fungicides
Structure-Activity Relationships
Functional Group Contributions
The biological activity of 3-Ethoxy-5-chloromethylisothiazole likely depends on specific structural features:
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The isothiazole ring provides a rigid scaffold that can interact with biological targets
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The ethoxy group may enhance lipophilicity and membrane permeability
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The chloromethyl group serves as a reactive center that can covalently bind to nucleophilic sites in biological targets
Understanding these structure-activity relationships is crucial for optimizing the compound for specific applications and for designing related compounds with enhanced properties.
Comparative Analysis
When comparing 3-Ethoxy-5-chloromethylisothiazole to similar heterocyclic compounds, several structural features stand out. Unlike isoxazoles (which contain oxygen and nitrogen in the five-membered ring), the sulfur atom in isothiazoles creates different electronic properties and reactivity patterns. Similarly, compared to triazoles (with three nitrogen atoms), isothiazoles like 3-Ethoxy-5-chloromethylisothiazole have distinct biological and chemical profiles.
Synthetic Approaches and Production
Optimization Strategies
Optimizing the synthesis of 3-Ethoxy-5-chloromethylisothiazole would likely focus on improving yield, purity, and scalability. Factors such as reaction temperature, solvent choice, catalyst selection, and purification methods would be critical considerations for industrial-scale production.
Analytical Detection and Characterization
Spectroscopic Methods
3-Ethoxy-5-chloromethylisothiazole can be characterized using various analytical techniques, including:
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Nuclear Magnetic Resonance (NMR) spectroscopy for structural confirmation
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Mass Spectrometry (MS) for molecular weight determination and fragmentation pattern analysis
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Infrared (IR) spectroscopy for functional group identification
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Ultraviolet-Visible (UV-Vis) spectroscopy for chromophore characterization
Chromatographic Techniques
For separation, purification, and quantification, chromatographic methods such as:
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High-Performance Liquid Chromatography (HPLC)
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Gas Chromatography (GC)
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Thin-Layer Chromatography (TLC)
These techniques would be valuable for monitoring reaction progress and determining the purity of synthesized 3-Ethoxy-5-chloromethylisothiazole.
Future Research Directions
Expanding Application Domains
Future research on 3-Ethoxy-5-chloromethylisothiazole might explore:
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Development of novel derivatives with enhanced biological activity
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Investigation of structure-activity relationships to optimize specific properties
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Exploration of new application areas beyond agricultural and pharmaceutical fields
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Study of its potential as a building block for materials science applications
Addressing Knowledge Gaps
Several knowledge gaps exist in the current understanding of 3-Ethoxy-5-chloromethylisothiazole:
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Comprehensive toxicological profiles
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Detailed mechanisms of biological activity
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Environmental fate and degradation pathways
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Structure-based design of optimized derivatives
Addressing these gaps would provide a more complete picture of the compound's potential uses and limitations.
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